molecular formula C24H26O5 B11164674 methyl [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

methyl [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11164674
M. Wt: 394.5 g/mol
InChI Key: YABRFKHQUUKWBO-UHFFFAOYSA-N
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Description

Methyl [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at the 4-position with a phenyl group, a hexyl chain at the 6-position, and a methyl oxyacetate moiety at the 7-position. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

methyl 2-(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C24H26O5/c1-3-4-5-7-12-18-13-20-19(17-10-8-6-9-11-17)14-23(25)29-22(20)15-21(18)28-16-24(26)27-2/h6,8-11,13-15H,3-5,7,12,16H2,1-2H3

InChI Key

YABRFKHQUUKWBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC(=O)OC)OC(=O)C=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The process begins with 7-hydroxy-6-hexyl-2-oxo-4-phenyl-2H-chromene (Compound A), which undergoes nucleophilic substitution with methyl chloroacetate in the presence of a base (e.g., potassium carbonate or triethylamine). The base deprotonates the hydroxyl group, enhancing its nucleophilicity and facilitating attack on the electrophilic carbonyl carbon of methyl chloroacetate.

Compound A+ClCH2COOCH3BaseMethyl [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate+HCl\text{Compound A} + \text{ClCH}2\text{COOCH}3 \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Optimization Parameters

Key variables influencing yield and purity include:

ParameterTypical ConditionsImpact on Reaction
Solvent Dimethylformamide (DMF), acetonePolar aprotic solvents enhance reaction rates.
Temperature 60–80°CHigher temperatures accelerate kinetics but risk side reactions.
Base K2_2CO3_3, Et3_3NEt3_3N offers faster deprotonation but requires anhydrous conditions.
Reaction Time 6–12 hoursProlonged durations improve conversion but may degrade sensitive groups.

A representative procedure from patent literature involves refluxing Compound A with methyl chloroacetate in acetonitrile at 60°C for 8 hours, achieving yields of 68–72% after purification.

Alternative Routes: Chromene Backbone Modification

While O-acylation dominates, alternative strategies focus on constructing the chromene scaffold before introducing the acetoxy group.

Knoevenagel Condensation for Chromene Synthesis

The chromene core is often assembled via Knoevenagel condensation between a salicylaldehyde derivative and a β-ketoester. For example, reacting 4-phenyl-2-oxo-2H-chromene-7-ol with ethyl 3-oxohexanoate under basic conditions forms the hexyl-substituted chromene intermediate. Piperidine catalysis in ethanol at reflux (78°C) is commonly employed.

Post-Functionalization Challenges

Introducing the hexyl and phenyl groups demands precise regiocontrol. Directed ortho-metalation (DoM) strategies using lithium amides have been explored to install substituents at the C6 position, though these methods require low temperatures (-78°C) and inert atmospheres.

Catalytic and Green Chemistry Approaches

Recent advances emphasize sustainability and efficiency:

Phase-Transfer Catalysis (PTC)

Tributylbenzylammonium chloride (TBAB) enables O-acylation in aqueous-organic biphasic systems, reducing solvent waste. Yields comparable to traditional methods (65–70%) are achieved at 50°C within 4 hours.

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 30–60 minutes) accelerates O-acylation, improving yields to 75–80% by enhancing reaction homogeneity and reducing decomposition.

Analytical Characterization and Quality Control

Rigorous characterization ensures compound integrity:

Spectroscopic Validation

  • NMR : 1^1H NMR (CDCl3_3) displays characteristic signals: δ 7.8–7.4 (phenyl protons), δ 6.3 (chromene H3), δ 4.6 (OCH2_2CO), δ 3.7 (OCH3_3).

  • MS : ESI-MS m/z 381.2 [M+H]+^+ confirms molecular weight.

Purity Assessment

HPLC with UV detection (λ = 254 nm) using a C18 column (ACN:H2_2O = 70:30) reveals purity >98% for pharmaceutical-grade material .

Chemical Reactions Analysis

Types of Reactions

Methyl [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromenone ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and carboxylic acid derivatives .

Scientific Research Applications

Anticancer Activity

One of the most notable applications of methyl [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is its potential as an anticancer agent. Research has shown that derivatives of chromenone compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity Evaluation
In a study evaluating several chromenone derivatives, this compound was tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated that this compound exhibited an IC50 value in the range of 1.9–7.52 μg/mL, demonstrating effective inhibition of cancer cell proliferation .

Anti-inflammatory Effects

The compound also shows promise in treating inflammatory conditions. Chromenone derivatives are known to possess anti-inflammatory properties, making them suitable candidates for developing new therapeutic agents.

Research Insight
A study highlighted the synthesis of novel derivatives based on chromenone structures, which demonstrated significant anti-inflammatory activity in vitro. These findings suggest that methyl [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yloxy]acetate could be further explored for its potential to alleviate inflammatory diseases .

Characterization Techniques

Characterization of the synthesized compound is performed using various analytical techniques:

  • NMR Spectroscopy : Used to confirm the molecular structure.
  • Mass Spectrometry : Helps determine the molecular weight and purity.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Mechanism of Action

The mechanism of action of methyl [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate with structurally related coumarin derivatives, emphasizing substituent effects, synthesis methods, and biological activities:

Compound Name Substituents (Positions) Molecular Formula Synthesis Method Biological Activity/Notes Reference
This compound (Target Compound) 6-hexyl, 4-phenyl, 7-(methyl oxyacetate) C₂₄H₂₆O₅ Likely via alkylation of 7-hydroxycoumarin with methyl chloroacetate under basic conditions (analogous to ). Not reported in evidence; inferred potential for anticancer/antimicrobial activity based on analogs.
Ethyl 2-((6-chloro-4-methyl-2-oxo-3-propylchromen-7-yl)oxy)acetate 6-chloro, 4-methyl, 3-propyl, 7-(ethyl oxyacetate) C₁₇H₁₇ClO₅ Alkylation of 7-hydroxycoumarin with ethyl bromoacetate in acetone/K₂CO₃ . Not reported; chloro and propyl groups may enhance reactivity or target specificity.
Methyl 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxy}acetate 6-ethyl, 3-(4-F-phenyl), 2-CF₃, 7-(methyl oxyacetate) C₂₁H₁₆F₄O₅ Substitution via nucleophilic displacement (e.g., K₂CO₃-mediated alkylation) . Trifluoromethyl group increases electron-withdrawing effects, potentially altering binding affinity.
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate 4-methyl, 7-(ethyl oxyacetate) C₁₄H₁₄O₅ Reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in DMF/K₂CO₃ (81–82% yield) . Demonstrated anticancer activity in acetamide derivatives .
(2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid 4-phenyl, 7-(phenyl oxyacetate) C₂₂H₁₄O₅ Acidic hydrolysis of ester precursors (e.g., ethyl to carboxylic acid) . Carboxylic acid group enables salt formation; potential for improved solubility.
4-Methyl-2-oxo-2H-chromen-7-yl phenoxyacetate 4-methyl, 7-(phenoxyacetate) C₁₈H₁₄O₅ Esterification of phenoxyacetic acid with 7-hydroxy-4-methylcoumarin . Phenoxy group introduces aromaticity, possibly enhancing π-π stacking in target binding.

Key Observations:

Substituent Effects: Hexyl vs. Electron-Withdrawing Groups: Trifluoromethyl (CF₃) in and chloro in alter electronic properties, affecting reactivity and binding interactions. Aromatic Substituents: Phenyl groups at position 4 (target compound, ) may enhance π-π interactions with biological targets.

Synthesis :

  • Most analogs are synthesized via alkylation of 7-hydroxycoumarin derivatives with haloacetates (e.g., ethyl bromoacetate) under basic conditions .
  • Yields vary based on substituents; for example, ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate achieves 81–82% yield , whereas more complex derivatives may require longer reaction times or harsher conditions.

Biological Activity: Acetamide derivatives (e.g., ) exhibit notable anticancer activity, suggesting that the target compound’s ester group could be modified to amides for enhanced efficacy. Antimicrobial activity is reported in Schiff base and thiazolidinone derivatives , though ester analogs like the target compound require further evaluation.

Physical and Spectral Properties :

  • Spectral data (¹H-NMR, IR) for analogs confirm successful synthesis, with characteristic peaks for ester carbonyls (~1700 cm⁻¹) and coumarin lactones (~1650 cm⁻¹) .
  • Crystallographic studies using SHELX and WinGX validate structural assignments in related compounds.

Biological Activity

Methyl [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, a derivative of coumarin, has garnered attention due to its diverse biological activities. Coumarins are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C24H26O5\text{C}_{24}\text{H}_{26}\text{O}_5

IUPAC Name

The IUPAC name for this compound is methyl 4-{[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxy]methyl}benzoate. The presence of the hexyl side chain enhances its lipophilicity and biological activity, making it a unique compound in the coumarin family .

Anticancer Activity

Recent studies have demonstrated that coumarin derivatives exhibit significant anticancer properties. For instance, this compound has shown promising results against various cancer cell lines:

Cell Line IC50 (μM) Reference
MCF-7 (Breast Cancer)9.54
A549 (Lung Cancer)16.1
HeLa (Cervical Cancer)0.47

The compound's mechanism of action appears to involve the inhibition of tumor-associated carbonic anhydrase IX (hCA IX), which is overexpressed in many tumors, indicating a potential target for cancer therapy .

Antimicrobial Activity

Coumarin derivatives are also recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against various microbial strains:

Microbial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus62.5 μg/mL
Escherichia coli100 μg/mL

These findings suggest that this compound could serve as a potential lead in the development of new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of coumarin derivatives have been documented in several studies. This compound may exert its effects through the modulation of inflammatory pathways, although specific mechanisms require further elucidation.

Study on Anticancer Properties

A notable study investigated the anticancer effects of various coumarin derivatives, including methyl [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yloxy)]acetate. The results indicated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, underscoring its therapeutic potential.

Clinical Implications

The ongoing research into coumarin derivatives like methyl [(6-hexyl-2-oxo-4-phenyldehydrochromene)] acetate suggests that these compounds could be integrated into clinical settings for cancer treatment. The ability to selectively target cancer cells presents a promising avenue for reducing side effects associated with conventional therapies.

Q & A

Q. What are the optimized synthetic routes for methyl [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a 7-hydroxycoumarin derivative and methyl bromoacetate or chloroacetate. Key steps include:

  • Base selection : Potassium carbonate (K₂CO₃) in dry DMF or acetone facilitates deprotonation of the hydroxyl group and activates the reaction .
  • Solvent and temperature : Reflux conditions (e.g., 80°C in DMF) improve reaction kinetics, while polar aprotic solvents enhance nucleophilicity .
  • Purification : Crude products are purified via crystallization (ethanol/water mixtures) or column chromatography, achieving yields >80% under optimized conditions .
    Critical factors : Excess alkylating agents and prolonged reaction times may lead to side reactions (e.g., over-alkylation), necessitating careful stoichiometric control .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ester linkage (δ ~3.7–4.3 ppm for methyl groups) and chromen-2-one core (δ ~6.0–8.5 ppm for aromatic protons) .
  • X-ray crystallography : Resolves bond angles (e.g., O1–C3–O2 = 116.42°) and spatial arrangement of the hexyl and phenyl substituents, critical for understanding steric effects .
  • Infrared (IR) spectroscopy : Detects carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ester C–O vibrations (~1250 cm⁻¹) .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility profiling : Use HPLC with varied mobile phases (e.g., acetonitrile/water gradients) to quantify solubility in polar vs. nonpolar solvents .
  • Stability assays : Accelerated degradation studies (e.g., 40°C/75% relative humidity) coupled with LC-MS identify hydrolytic degradation products (e.g., free carboxylic acids) .
  • Thermal analysis : Differential scanning calorimetry (DSC) measures melting points and detects polymorphic transitions .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in ester hydrolysis or substitution reactions?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Replace key hydrogens (e.g., hydroxyl protons) with deuterium to study rate-determining steps in hydrolysis .
  • Computational modeling : Density functional theory (DFT) calculates transition-state energies for ester cleavage or nucleophilic attacks .
  • Trapping intermediates : Use low-temperature NMR or mass spectrometry to identify short-lived intermediates during reactions .

Q. What methodologies are recommended for evaluating the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets, such as cancer-associated kinases .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Fluorescence polarization assays : Track competitive displacement of fluorescent probes in enzyme inhibition studies .

Q. How can structure-activity relationship (SAR) studies be designed to compare this compound with structural analogs?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace hexyl with shorter alkyl chains or halogenated groups) and test bioactivity .
  • Pharmacophore mapping : Overlay 3D structures of active/inactive analogs to identify critical functional groups (e.g., ester vs. carboxylic acid) .
  • Data analysis : Use multivariate regression to correlate logP, steric bulk, and electronic effects with biological endpoints (e.g., IC₅₀ values) .

Q. What analytical challenges arise in detecting degradation products or impurities, and how can they be resolved?

Methodological Answer:

  • High-resolution mass spectrometry (HR-MS) : Differentiates isobaric impurities (e.g., methyl vs. ethyl esters) with ppm-level accuracy .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures, such as hydrolyzed byproducts .
  • Forced degradation protocols : Expose the compound to oxidative (H₂O₂), acidic (HCl), or photolytic conditions to simulate stability issues .

Q. What protocols are recommended for in vitro and in vivo evaluation of pharmacological activity and toxicity?

Methodological Answer:

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound depletion via LC-MS/MS .
  • In vivo models : Administer to rodents (e.g., BALB/c mice) and monitor pharmacokinetic parameters (Cmax, t₁/₂) and organ toxicity (histopathology) .

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